Swertiaside
Description
Properties
Molecular Formula |
C23H28O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30)/t9-,12+,14+,15+,16+,17+,18-,19+,22-,23-/m0/s1 |
InChI Key |
BSMWQZICWPFTBG-IFJHVRIVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Chemical Structure Elucidation of Swertiaside
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and analytical data interpretation involved in the chemical structure elucidation of Swertiaside, an iridoid glycoside. The process integrates data from various spectroscopic and chemical methods to assemble the final molecular structure. While the original primary literature containing the raw experimental data for this compound is not available, this document presents a representative elucidation based on its known structure, utilizing typical and expected data for this class of compounds.
Introduction and Preliminary Analysis
This compound is a complex iridoid glycoside identified from plant species such as Swertia japonica.[1] The structural determination of such natural products is a systematic process that begins with isolation and purification, followed by a series of spectroscopic and chemical analyses. The molecular formula for this compound has been established as C23H28O12.[1]
UV-Visible and Infrared Spectroscopy
Initial analysis using UV-Visible and Infrared (IR) spectroscopy provides crucial information about the functional groups and chromophores present in the molecule.
-
UV-Visible Spectroscopy: The UV spectrum of this compound is expected to show absorption maxima characteristic of its aromatic and unsaturated ester components. This data helps confirm the presence of conjugated systems within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. For this compound, these include hydroxyl groups, a carboxylic acid, an ester carbonyl, and aromatic C-H bonds.
Table 1: Representative Spectroscopic Data (UV and IR)
| Technique | Observed Feature | Inferred Structural Unit |
|---|---|---|
| UV (in MeOH) | λmax at ~254 nm and ~300 nm | Aromatic ring and conjugated ester |
| IR (KBr, cm⁻¹) | ~3400 (broad) | O-H stretching (hydroxyls, carboxylic acid) |
| ~2950 | C-H stretching (aliphatic) | |
| ~1715 | C=O stretching (ester) | |
| ~1690 | C=O stretching (carboxylic acid) | |
| ~1600, ~1450 | C=C stretching (aromatic ring) |
| | ~1250, ~1100 | C-O stretching (ester, ether, alcohol) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the elemental composition and exact molecular weight of the compound.
Table 2: Representative High-Resolution Mass Spectrometry Data
| Ionization Mode | Ion Observed | Calculated m/z | Measured m/z | Inferred Formula |
|---|
| ESI-TOF (Positive) | [M+Na]⁺ | 519.1479 | 519.1475 | C23H28O12Na |
The data from HRMS confirms the molecular formula of this compound as C23H28O12. Tandem MS (MS/MS) experiments would typically show fragmentation patterns corresponding to the neutral loss of the glucose unit (162 Da) and the 3-hydroxybenzoyl group (121 Da), providing initial evidence of a glycosidic structure with an aromatic ester substituent.
Structural Elucidation Workflow
The elucidation process follows a logical progression from initial characterization to the final structural confirmation. The workflow integrates data from multiple analytical techniques to build a complete picture of the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR Data
The ¹H NMR spectrum indicates the number of different proton environments, while the ¹³C NMR spectrum, often in conjunction with DEPT experiments, reveals the number of carbon atoms and their types (CH3, CH2, CH, C).
Table 3: Representative ¹H and ¹³C NMR Data for this compound (500 MHz, CD₃OD)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
|---|---|---|---|
| Aglycone Moiety | |||
| 1 | 98.5 | 5.15 | d (3.5) |
| 3 | 142.1 | 7.48 | s |
| 4 | 111.8 | - | - |
| 5 | 29.5 | 2.80 | m |
| 6 | 75.2 | 5.25 | dd (6.0, 2.5) |
| 7 | 45.8 | 2.10 | m |
| 8 | 130.2 | 5.75 | d (5.5) |
| 9 | 40.1 | 2.65 | m |
| 10 | 15.2 | 1.10 | d (7.0) |
| 11 (COOH) | 168.5 | - | - |
| 3-Hydroxybenzoyl Moiety | |||
| 1' | 131.0 | - | - |
| 2' | 116.5 | 7.55 | d (2.0) |
| 3' | 158.0 | - | - |
| 4' | 116.0 | 6.90 | dd (8.0, 2.0) |
| 5' | 129.8 | 7.25 | t (8.0) |
| 6' | 121.0 | 7.40 | d (8.0) |
| C=O | 166.2 | - | - |
| Glucose Moiety | |||
| 1'' | 100.1 | 4.85 | d (7.5) |
| 2'' | 74.5 | 3.45 | m |
| 3'' | 77.8 | 3.55 | m |
| 4'' | 71.2 | 3.40 | m |
| 5'' | 78.1 | 3.60 | m |
| 6'' | 62.5 | 3.90, 3.70 | m |
2D NMR Correlation Analysis
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. Key correlations would establish the spin systems of the iridoid backbone and the glucose unit separately. For example, a correlation between H-5 and H-9, and H-9 and H-1 would trace the cyclopentane (B165970) ring of the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. Key HMBC correlations would be used to connect the individual fragments:
-
A correlation from the anomeric proton of glucose (H-1'') to the C-1 carbon of the aglycone would establish the glycosylation site.
-
A correlation from the H-6 proton of the aglycone to the ester carbonyl carbon of the benzoyl group would confirm the position of the ester linkage.
-
Correlations from protons on the aromatic ring (e.g., H-2', H-6') to the ester carbonyl would link the aromatic ring to the rest of the molecule.
-
Chemical Degradation: Hydrolysis
To confirm the nature of the sugar and aglycone moieties, hydrolysis is performed. This chemical reaction cleaves the glycosidic bond, breaking the molecule into its constituent parts.
Experimental Protocols
Protocol 4.1: Acid Hydrolysis
-
Dissolution: Dissolve approximately 5 mg of this compound in 5 mL of 1:1 methanol/water.
-
Acidification: Add 5 mL of 2M HCl to the solution.
-
Reaction: Reflux the mixture at 80-90°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the aglycone part with an organic solvent like ethyl acetate (B1210297).
-
Analysis: Analyze the aqueous layer for the sugar moiety by comparing its TLC retention factor and optical rotation with an authentic sample of D-glucose. The organic layer containing the aglycone is concentrated and analyzed by MS and NMR.
Protocol 4.2: Enzymatic Hydrolysis
-
Buffer Preparation: Prepare a 0.1 M acetate buffer solution (pH 5.0).
-
Dissolution: Dissolve approximately 2 mg of this compound in 2 mL of the acetate buffer.
-
Enzyme Addition: Add β-glucosidase (approx. 1 mg) to the solution.
-
Incubation: Incubate the mixture at 37°C for 24 hours.
-
Workup: Stop the reaction by adding methanol. The resulting mixture can be directly analyzed by HPLC or partitioned between water and ethyl acetate for separation and analysis of the aglycone and sugar, similar to the acid hydrolysis protocol. Enzymatic hydrolysis is milder and helps determine the anomeric configuration (β) of the glycosidic linkage.
Conclusion
The comprehensive analysis of data from HRMS, UV, IR, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC), combined with the results of chemical and enzymatic hydrolysis, allows for the unambiguous structural determination of this compound. The process confirms its molecular formula as C23H28O12 and establishes the connectivity of the iridoid aglycone, the β-D-glucose unit at the C-1 position, and the 3-hydroxybenzoyl group at the C-6 position. This systematic approach is fundamental in the field of natural product chemistry for the characterization of novel and complex molecules.
References
In-Depth Technical Guide to the Spectroscopic Data of Swertiaside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiaside is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. Found in plants of the Swertia genus, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and further development. The information presented herein is crucial for quality control, structural confirmation, and as a foundation for mechanistic studies.
Chemical Structure
The chemical structure of this compound is presented below. It consists of a secoiridoid aglycone linked to a glucose molecule.
Chemical Formula: C₂₃H₂₈O₁₂[1]
Molecular Weight: 496.5 g/mol [1]
Figure 1: Chemical Structure of this compound
References
Physical and chemical properties of Swertiaside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertiaside, a secoiridoid glycoside primarily isolated from Swertia mussotii Franch., has garnered significant interest within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This guide summarizes its physicochemical characteristics, details its potential therapeutic activities through relevant signaling pathways, and provides established experimental protocols for its isolation, purification, and biological evaluation.
Physicochemical Properties
This compound is a white powder under standard conditions. Its core chemical structure consists of a secoiridoid aglycone linked to a glucose moiety. While some specific physical properties like a precise melting point are not extensively reported in readily available literature, a compilation of its known and computed physicochemical data is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₁₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 496.46 g/mol | --INVALID-LINK--[3], --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Natural Source | Swertia mussotii Franch. | --INVALID-LINK--[3], --INVALID-LINK--[2] |
| Purity (HPLC) | ≥98% | --INVALID-LINK-- |
| Computed XLogP3-AA | 0.2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 6 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 12 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 6 | --INVALID-LINK--[1] |
| Exact Mass | 496.15807632 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 496.15807632 g/mol | --INVALID-LINK--[1] |
Solubility: The solubility of this compound in common laboratory solvents has not been extensively quantified in published literature. However, based on its chemical structure, which includes both polar hydroxyl groups and a less polar aglycone backbone, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in water is likely to be moderate. For experimental purposes, it is recommended to perform initial solubility tests to determine the optimal solvent and concentration.
Spectroscopic Data
Table 2: UV-Vis Spectroscopy Data (Predicted)
| Solvent | λmax (nm) | Associated Chromophore |
| Methanol/Ethanol | ~230-240 | α,β-unsaturated ester |
| ~270-280 | Benzoyl group |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretching (hydroxyl groups) |
| 3000-2850 | C-H stretching (alkane) |
| ~1710-1690 | C=O stretching (ester) |
| ~1640 | C=C stretching (alkene) |
| ~1600, 1450 | C=C stretching (aromatic ring) |
| 1250-1000 | C-O stretching (ethers, esters, alcohols) |
Table 4: ¹H-NMR Spectroscopy Data (Predicted in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.5-7.0 | m | Aromatic protons |
| ~5.5-5.0 | m | Olefinic protons |
| 4.5-3.0 | m | Glucosyl and aglycone protons |
| ~1.0 | d | Methyl protons |
Table 5: ¹³C-NMR Spectroscopy Data (Predicted in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| 150-120 | Aromatic and olefinic carbons |
| 100-60 | Glucosyl and aglycone carbons |
| ~20 | Methyl carbon |
Biological Activities and Signaling Pathways
While direct and extensive studies on this compound are limited, research on structurally related compounds from the Swertia genus, such as swertiamarin (B1682845) and sweroside, provides strong indications of its potential biological activities. These activities are primarily centered around hepatoprotective and anti-inflammatory effects.
Hepatoprotective Activity
Compounds from Swertia mussotii have demonstrated significant hepatoprotective effects. The proposed mechanism for this activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and detoxification enzymes. Upon activation by an inducer like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective genes such as Heme Oxygenase-1 (HO-1). This cascade helps to mitigate oxidative stress and protect liver cells from damage.
References
Swertiaside: A Technical Overview for Researchers
Abstract
Swertiaside, a naturally occurring secoiridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive technical guide intended for researchers, scientists, and drug development professionals. It consolidates key chemical data, explores its biological activities with a focus on anti-inflammatory and hepatoprotective effects, details relevant experimental protocols, and visualizes associated signaling pathways.
Chemical and Physical Properties
This compound is a complex organic molecule isolated from plants of the Swertia genus, notably Swertia mussotii Franch. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈O₁₂ | [1][2] |
| Molecular Weight | 496.46 g/mol | [1] |
| CAS Number | 96087-14-8, 96078-14-8 | [2][3][4] |
| Appearance | Powder | [4] |
| Purity (HPLC) | ≥98% | [4] |
| General Source | Swertia mussotii Franch. | [2][4] |
Biological Activities and Therapeutic Potential
While direct and extensive research on this compound is still emerging, studies on closely related compounds from the Swertia genus, such as Sweroside and Swertiamarin, provide strong indications of its potential biological activities. The primary areas of interest include its anti-inflammatory, hepatoprotective, and antioxidant effects.
Anti-inflammatory Activity
Compounds structurally similar to this compound have demonstrated significant anti-inflammatory properties. For instance, Sweroside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB) and activate Sirtuin 1 (SIRT1), both of which are critical regulators of inflammation. The inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Hepatoprotective Effects
The potential of this compound in protecting the liver from damage is another promising area of research. Studies on Swertiamarin, another major bioactive component of Swertia mussotii, have shown protective effects against liver injury induced by toxins such as carbon tetrachloride (CCl₄). The mechanism of this protection is believed to be, at least in part, through the activation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response.
Antioxidant Capacity
The antioxidant properties of compounds from the Swertia genus are well-documented. These compounds are effective scavengers of free radicals, which are implicated in the pathogenesis of numerous diseases. The antioxidant capacity is a key contributor to both the anti-inflammatory and hepatoprotective effects observed.
Key Signaling Pathways
Based on the activities of related secoiridoid glycosides, this compound is hypothesized to modulate the following signaling pathways:
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section outlines generalized experimental protocols that can be adapted for the investigation of this compound's biological activities.
Isolation of this compound from Swertia mussotii
A general procedure for the extraction and isolation of secoiridoid glycosides from Swertia mussotii involves the following steps:
-
Extraction: The dried and powdered plant material is refluxed with a 70-95% aqueous ethanol (B145695) solution. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Preliminary Purification: The crude ethanol extract is then subjected to separation using macroporous adsorption resin. Elution with water removes sugars, followed by elution with a lower concentration ethanol solution (e.g., 20%) to enrich the iridoid glycoside fraction.
-
Chromatographic Separation: The enriched fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A common mobile phase is a gradient of methanol (B129727) and water, which allows for the separation and isolation of individual compounds like this compound.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA expression levels of inflammatory mediators can be assessed by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules like NF-κB p65 and IκBα can be determined by Western blotting.
-
Caption: Workflow for in vitro anti-inflammatory activity assessment.
In Vivo Hepatoprotective Assay (CCl₄-induced Liver Injury Model)
This protocol outlines a common in vivo model to evaluate the hepatoprotective effects of this compound in rodents.
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are typically used.
-
Grouping and Treatment: Animals are divided into several groups: a control group, a CCl₄-only group, and CCl₄ plus this compound treatment groups at various doses. This compound is usually administered orally for a set period before and concurrently with CCl₄.
-
Induction of Liver Injury: Hepatotoxicity is induced by intraperitoneal injection or oral gavage of CCl₄ (typically mixed with olive oil).
-
Sample Collection: 24 to 48 hours after the final CCl₄ administration, animals are euthanized. Blood and liver tissue samples are collected.
-
Assessment of Hepatoprotection:
-
Serum Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes.
-
Oxidative Stress Markers: The levels of malondialdehyde (MDA) and the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) are measured in liver homogenates.
-
Conclusion
This compound presents a promising natural compound for further investigation, particularly in the fields of inflammation and liver diseases. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers to design and execute robust studies to further elucidate the therapeutic potential and mechanisms of action of this compound. Future research should focus on obtaining specific quantitative data for this compound's biological activities and confirming its precise molecular targets and signaling pathways.
References
Methodological & Application
Application Note: Quantitative Analysis of Swertiaside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Swertiaside, a key bioactive iridoid glycoside found in various medicinal plants of the Swertia genus.[1] The method is demonstrated to be simple, precise, accurate, and suitable for the quality control and standardization of herbal extracts and formulations containing this compound.
Introduction
This compound is a naturally occurring iridoid glycoside that has garnered significant interest for its potential pharmacological activities. It is found in several plant species, notably within the Swertia genus, which are used in traditional medicine.[2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of these herbal products. This document provides a comprehensive protocol for the quantification of this compound using HPLC with UV detection.
Chemical Structure of this compound
-
Molecular Formula: C₂₃H₂₈O₁₂[3]
-
Molecular Weight: 496.5 g/mol [3]
-
IUPAC Name: (1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[3]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Purified water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Plant material (e.g., dried Swertia species)
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile[4] |
| Gradient Elution | 0-10 min: 15-25% B10-25 min: 25-40% B25-30 min: 40-15% B30-35 min: 15% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material to a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with 10 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]
Data Presentation
| Validation Parameter | Results |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflows
Caption: Workflow for sample preparation and HPLC analysis.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in plant extracts and herbal formulations. The method is specific, linear, precise, and accurate over a wide concentration range, making it suitable for routine quality control applications in the pharmaceutical and herbal industries.
References
- 1. rp-hplc-analysis-of-seco-iridoid-glycoside-swertiamarin-from-different-swertia-species - Ask this paper | Bohrium [bohrium.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | C23H28O12 | CID 101285202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
Application Notes and Protocols for the LC-MS/MS Analysis of Swertiaside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, is a subject of growing interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like this compound and its metabolites in complex biological matrices.
Distinction between this compound and Swertiamarin (B1682845):
It is essential to distinguish this compound from the more extensively studied Swertiamarin, as they are distinct chemical entities.
-
This compound:
-
Swertiamarin:
The structural differences will result in different molecular weights and fragmentation patterns in MS analysis, necessitating distinct analytical methods for their individual assessment.
Quantitative Data Summary (Based on Swertiamarin)
The following tables summarize the pharmacokinetic parameters of Swertiamarin in rats after oral administration, providing a reference for expected values in this compound studies.
Table 1: Pharmacokinetic Parameters of Swertiamarin in Rats
| Parameter | 50 mg/kg Dose | 100 mg/kg Dose | 150 mg/kg Dose | Reference |
| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.3 | 0.7 ± 0.3 | [7] |
| Cmax (ng/mL) | 1580 ± 320 | 2890 ± 560 | 4120 ± 780 | [7] |
| AUC(0-t) (ng·h/mL) | 3240 ± 650 | 6120 ± 1150 | 8540 ± 1560 | [7] |
| t1/2 (h) | 1.0 ± 0.2 | 1.1 ± 0.3 | 1.2 ± 0.4 | [7] |
| Oral Bioavailability (%) | 5.6 - 7.6 | 5.6 - 7.6 | 5.6 - 7.6 | [7] |
Experimental Protocols
This section provides detailed protocols for the LC-MS/MS analysis of this compound and its metabolites in biological matrices, adapted from established methods for related compounds.
Sample Preparation
Objective: To extract this compound and its metabolites from plasma, urine, and feces and remove interfering substances.
Materials:
-
Rat plasma, urine, or feces samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., Gentiopicroside, 100 ng/mL in MeOH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol for Plasma:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase.
-
Add 20 µL of the internal standard solution.
-
Vortex and transfer to an autosampler vial.
Protocol for Feces:
-
Homogenize a known weight of feces (e.g., 100 mg) with 1 mL of methanol.
-
Vortex for 5 minutes and sonicate for 15 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with 1 mL of methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial.
LC-MS/MS Conditions
Objective: To achieve chromatographic separation and sensitive detection of this compound and its metabolites.
Table 2: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its potential metabolites. For Swertiamarin, a transition of m/z 375 -> 177 is used[7]. |
Proposed Metabolic Pathway of this compound
Based on the metabolism of related secoiridoid glycosides like Sweroside (B190387) and Swertiamarin, the following biotransformation pathways are proposed for this compound in rats. The primary metabolic reactions are expected to be hydrolysis, deglycosylation, hydroxylation, glucuronidation, and sulfation.
Caption: Proposed biotransformation pathway of this compound in rats.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites from biological samples.
Caption: General workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of swertianolin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, tissue distribution and excretion studies of sweroside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Investigation of Sweroside Metabolism in Rats Using a De Novo Strategy Based on Ultra-High-Performance Liquid Chromatography/Quadrupole-Exactive Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of metabolites of sweroside in rat urine using ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the plasma pharmacokinetic and tissue distributions of swertiamarin in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: A Validated HPLC-UV Method for the Quantification of Swertiaside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiaside, a secoiridoid glycoside found in plants of the Gentianaceae family, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a robust and validated analytical method for its quantification is paramount. This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. The method described herein is adapted from a validated method for the closely related compound, Swertiamarin, and is suitable for the analysis of this compound in plant extracts and for quality control purposes.[1][2] This protocol adheres to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][4][5]
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a methanol (B129727) and water mixture. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration from a calibration curve.
Experimental Workflow
References
Investigating the Pharmacological Effects of Swertiaside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, has garnered interest for its potential therapeutic properties. This document provides an overview of the reported pharmacological effects of this compound and related compounds, along with protocols for its investigation. The information is intended to guide researchers in the design and execution of experiments to further elucidate the pharmacological profile of this natural compound.
Pharmacological Effects of this compound and Related Compounds
Research on this compound and its analogues, such as Swertiamarin and Sweroside, has revealed a range of biological activities. These compounds have demonstrated potential in several therapeutic areas, primarily attributed to their anti-inflammatory, antioxidant, hepatoprotective, and anti-diabetic effects.[1] The underlying mechanisms often involve the modulation of key signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound and related compounds from the Swertia genus. It is important to note that data for this compound is limited, and therefore, data from closely related and structurally similar compounds are included for comparative purposes.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Bellidifolin (from S. chirayita) | PGE2 production | LPS-stimulated RAW 264.7 macrophages | Potent inhibition | [2] |
| Swerchirin (from S. chirayita) | IL-6 and TNF-α production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [2] |
| Ethanolic root extract of Swertia chirata | Carrageenan-induced paw edema | Rats | 37.76% inhibition (200 mg/kg), 57.81% inhibition (400 mg/kg) | |
| Sweroside | TNF-α and IL-1β production | LPS-induced acute lung injury in mice | Significant reduction | [3] |
| Sweroside | MPO activity | LPS-induced acute lung injury in mice | Significant reduction | [4] |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Ethanolic extract of Swertia alata | DPPH radical scavenging | - | [5] |
| Ethanolic extract of Swertia alata | Ferric reducing antioxidant power (FRAP) | - | [5] |
Key Signaling Pathways
The pharmacological effects of this compound and related compounds are often mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two of the most significant pathways implicated.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[6][7][8][9][10] this compound and its analogues have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth.[1][11][12][13][14] Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes. Some compounds from the Swertia genus have been found to modulate this pathway.
Caption: PI3K/Akt signaling pathway and the modulatory effect of this compound.
Experimental Protocols
The following are generalized protocols for assessing the anti-inflammatory and antioxidant activities of this compound. These protocols can be adapted based on specific experimental needs and available resources.
Experimental Workflow: In Vitro and In Vivo Analysis
Caption: General experimental workflow for investigating this compound.
Protocol 1: In Vitro Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.
-
Include a blank (100 µL methanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model in rats.
Materials:
-
Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin or Diclofenac sodium (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally to the respective groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the initial paw volume of each rat before carrageenan injection using a plethysmometer.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Conclusion
This compound and related compounds from the Swertia genus exhibit promising pharmacological activities, particularly in the areas of inflammation and oxidative stress. The provided protocols offer a framework for the systematic investigation of these effects. Further research is warranted to fully characterize the therapeutic potential of this compound, including more detailed mechanistic studies and the generation of robust quantitative data. The diagrams and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kB pathway overview | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Swertiaside Extraction from Swertia chirata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of swertiaside (B12102325) from Swertia chirata.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound from Swertia chirata?
A1: The yield of this compound and other bioactive compounds like mangiferin (B1668620) is significantly influenced by several factors. These include pre-harvest conditions (e.g., growth stage of the plant), post-harvest processing (e.g., drying method), and the extraction parameters themselves.[1][2] Key extraction parameters to control are the extraction method, solvent type and concentration, temperature, and duration. For instance, using 50% aqueous ethanol (B145695) with methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) has been shown to be highly efficient.[1][2]
Q2: Which extraction solvent is best for maximizing this compound yield?
A2: The choice of solvent is critical for efficient extraction. Polar solvents are generally preferred for extracting secoiridoid glycosides like swertiamarin (B1682845) and xanthones like mangiferin from Swertia chirata.[1] Methanol (B129727) is a commonly used solvent.[3] However, studies have shown that aqueous ethanol (e.g., 50% ethanol) can provide a better yield for compounds like mangiferin and is considered a cost-effective and efficient solvent.[1][2] The optimal solvent composition may also depend on the specific compound of interest; for example, a methanol-ethyl acetate (B1210297) composition was found to be effective for pentacyclic triterpenoids.[3][4]
Q3: What is the optimal temperature and time for extraction?
A3: Extraction temperature and time are interdependent variables that significantly affect yield. Generally, increasing temperature can enhance the solubility of target compounds and improve extraction efficiency.[5][6] However, excessively high temperatures can lead to the degradation of heat-sensitive compounds like this compound.[6][7] For pentacyclic triterpenoids from S. chirata, an optimal temperature of 65°C has been reported using a reflux extraction method.[3][4] Extraction time also plays a crucial role; yields tend to increase with time up to a certain point, after which they may plateau.[8][9][10] It is essential to optimize these parameters for your specific extraction method to maximize yield while minimizing degradation.
Q4: Which plant part of Swertia chirata contains the highest concentration of this compound?
A4: While the entire plant is used in traditional medicine, the concentration of bioactive compounds can vary between different parts. For instance, preliminary studies on pentacyclic triterpenoids found the highest concentration in the stem.[3][4] For mangiferin, another key bioactive compound, the leaves harvested at the budding stage have been shown to provide a higher yield.[1][2] Researchers should consider the specific target compound when selecting the plant material for extraction.
Q5: How can I quantify the amount of this compound in my extract?
A5: Several analytical techniques are available for the determination and quantification of phytochemicals in S. chirata extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly documented and reliable methods for quantifying specific compounds like this compound, mangiferin, and various triterpenoids.[1][3][4][11][12] These chromatographic techniques allow for the separation and precise measurement of individual components within the complex extract.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent: The solvent may not be ideal for this compound's polarity. 2. Inefficient Extraction Method: Maceration or simple percolation may be less effective. 3. Incorrect Plant Material: Using plant parts with lower this compound concentration. 4. Degradation: Excessive heat or prolonged exposure to light during extraction.[13][14] | 1. Optimize Solvent: Test different polar solvents and aqueous mixtures. 50% aqueous ethanol is a good starting point.[1][2] 2. Use Advanced Methods: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for higher efficiency and shorter extraction times.[1][2] 3. Select Appropriate Plant Part: Use aerial parts or leaves, which are reported to have high concentrations of key compounds.[1][2] 4. Control Conditions: Optimize temperature (e.g., start around 60-65°C) and protect the extract from direct light.[3][4][14] |
| Co-extraction of Impurities | 1. Solvent Non-selectivity: The solvent may be dissolving a wide range of compounds. 2. Crude Plant Material: Failure to properly clean and dry the plant material. | 1. Solvent Fractionation: Perform liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on solubility. 2. Chromatographic Purification: Use column chromatography (e.g., with silica (B1680970) gel or macroporous resin) to isolate this compound from other components.[15] 3. Pre-process Material: Ensure the plant material is clean, properly dried (shade-drying is recommended[1][2]), and ground to a consistent particle size.[3][4] |
| Inconsistent Results Between Batches | 1. Plant Material Variability: Differences in plant genetics, harvest time, or growing conditions.[16] 2. Inconsistent Extraction Parameters: Minor deviations in temperature, time, or solvent-to-solid ratio. 3. Improper Storage: Degradation of stored plant material or extracts over time.[13][16] | 1. Standardize Raw Material: Source authenticated, high-quality plant material. If possible, use material from the same harvest and location. 2. Maintain Strict Protocols: Adhere to a validated Standard Operating Procedure (SOP) for all extraction parameters. 3. Standardize Storage: Store dried plant material in a cool, dark, and dry place for no more than one month for optimal yield.[1][2] Store extracts protected from light and at low temperatures.[13] |
| Thermal Degradation of this compound | 1. Excessive Temperature: Using temperatures above the stability threshold for this compound.[7] 2. Prolonged Extraction Time: Extended exposure to heat, even at moderate temperatures.[6] | 1. Lower Temperature: Reduce the extraction temperature. For heat-labile compounds, methods like UAE can be effective at lower temperatures. 2. Reduce Time: Use methods like MAE or UAE that significantly shorten the required extraction time compared to conventional methods like Heat Reflux Extraction (HRE).[1][2] 3. Use Non-Thermal Methods: Consider maceration at room temperature, although this may require longer times and result in lower efficiency. |
Data on Extraction Methods and Yields
The following table summarizes findings on the extraction of mangiferin, a key bioactive xanthone (B1684191) in Swertia chirata, which serves as a proxy for optimizing the extraction of other polar compounds like this compound.
| Extraction Method | Solvent | Yield of Mangiferin (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 50% Aqueous Ethanol | 4.82 | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol | 4.86 | [1][2] |
| Heat Reflux Extraction (HRE) | 50% Aqueous Ethanol | 4.14 | [1][2] |
This data highlights the superior efficiency of modern extraction techniques (MAE and UAE) over conventional methods (HRE) for this specific application.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for extracting this compound using an ultrasonic bath.
-
Preparation of Plant Material:
-
Extraction Procedure:
-
Accurately weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 50% aqueous ethanol to achieve a solid-to-liquid ratio of 1:10.
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 60°C).
-
Sonicate for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the extract).
-
For exhaustive extraction, the remaining solid residue can be re-extracted with a fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., <50°C) to obtain the crude extract.
-
Store the dried extract in a desiccator in the dark.
-
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a general procedure for analyzing the this compound content in the extract.
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the dried plant extract and dissolve it in HPLC-grade methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (or a buffer like 0.1% acetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set according to the UV absorbance maximum of this compound (e.g., ~254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Determine the final yield as a percentage of the initial dry plant material weight.
-
Visualizations
References
- 1. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction temperature: Significance and symbolism [wisdomlib.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Swertia chirayita: A comprehensive review on traditional uses, phytochemistry, quality assessment and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. happyherb.co [happyherb.co]
- 14. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Preparation of gentiopicroside from the extract of Swertia mussotii Franch by preparative high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masi.eu [masi.eu]
Swertiaside stability studies under different pH and temperature
Welcome to the Technical Support Center for Swertiaside (B12102325) Stability Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound under various experimental conditions. As a secoiridoid glycoside, this compound's stability is a critical parameter for its development as a therapeutic agent. While comprehensive stability data for this compound is not widely published, this guide offers a framework based on the principles of forced degradation studies and the known behavior of similar iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a compound like this compound?
A1: A forced degradation study, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The goal is to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1] For a natural product like this compound, this is crucial for developing a stable formulation and establishing appropriate storage conditions.
Q2: I am planning a stability study for this compound. What are the key stress conditions I should consider?
A2: Based on regulatory guidelines and the chemistry of iridoid glycosides, the following conditions are recommended for a forced degradation study of this compound:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures. Iridoid glycosides can be particularly susceptible to hydrolysis under alkaline conditions.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Heating the solid compound or a solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Exposing the solid compound or a solution to light sources as specified in ICH guideline Q1B.
Q3: How do I choose the right analytical method to monitor the degradation of this compound?
A3: A stability-indicating analytical method is essential. This is a validated quantitative method that can accurately measure the decrease in the active pharmaceutical ingredient (API) and detect the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[2] A well-developed HPLC method should be able to separate this compound from all its potential degradation products. There are published HPTLC methods for the related compound swertiamarin (B1682845) that have been validated for stability studies, which could be adapted.
Q4: What should I do if I observe rapid degradation of this compound under a specific condition?
A4: If you observe rapid degradation, it is advisable to reduce the severity of the stress condition. For example, you can lower the temperature, decrease the concentration of the acid or base, or shorten the exposure time. The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradation products.
Q5: How can I interpret the data from my this compound stability study?
A5: The data should be analyzed to determine the rate of degradation under each condition. This can be done by plotting the concentration of this compound against time and fitting the data to a kinetic model (e.g., first-order kinetics). The results will help you identify the conditions under which this compound is least stable and predict its shelf-life. It is also important to quantify the major degradation products formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid/base/oxidizing agent), or the duration of the study. |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Decrease the temperature, concentration of the stressor, or the duration of the study. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. | Re-evaluate and optimize the HPLC method parameters, such as the mobile phase composition, column type, and gradient profile. |
| Mass balance is not within the acceptable range (90-110%). | All degradation products are not being detected or quantified. | Ensure your detector wavelength is appropriate for both the parent compound and the degradation products. Consider using a diode array detector (DAD) or mass spectrometry (MS) to identify and quantify all degradants. |
| Inconsistent results between replicate experiments. | Poor experimental control or sample preparation. | Ensure accurate and consistent preparation of solutions, precise temperature control, and consistent timing of sample collection and analysis. |
Experimental Protocols
General Protocol for pH and Temperature Stability Studies of this compound
This protocol provides a general framework. Specific concentrations, temperatures, and time points may need to be adjusted based on preliminary experiments.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffers (pH 4, 7, 9)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled water bath or incubator
-
Calibrated pH meter
-
HPLC system with UV/DAD detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
3. pH Stability Study (Hydrolysis):
-
Prepare solutions of this compound (e.g., 100 µg/mL) in different pH media:
-
0.1 M HCl (acidic)
-
pH 4 buffer
-
pH 7 buffer
-
pH 9 buffer
-
0.1 M NaOH (basic)
-
-
Incubate these solutions at a constant temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Temperature Stability Study (Thermolysis):
-
Prepare a solution of this compound in a neutral buffer (e.g., pH 7) or a suitable solvent.
-
Aliquot the solution into several vials.
-
Incubate the vials at different temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals, remove a vial from each temperature and cool it to room temperature.
-
Dilute the samples if necessary and analyze by HPLC.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the natural logarithm of the remaining swertiasia concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Data Presentation
Note: The following data are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Degradation of this compound at 60°C under Different pH Conditions
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.1 | 99.5 | 96.3 | 85.1 |
| 4 | 90.5 | 98.2 | 99.0 | 92.8 | 72.4 |
| 8 | 81.9 | 96.5 | 98.1 | 86.1 | 52.4 |
| 12 | 74.3 | 94.8 | 97.2 | 79.9 | 37.9 |
| 24 | 55.2 | 90.1 | 94.6 | 63.8 | 14.4 |
Table 2: Hypothetical Degradation of this compound in Neutral Solution (pH 7) at Different Temperatures
| Time (hours) | % Remaining (40°C) | % Remaining (60°C) | % Remaining (80°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.8 | 99.0 | 92.1 |
| 8 | 99.6 | 98.1 | 84.8 |
| 12 | 99.4 | 97.2 | 78.0 |
| 24 | 98.8 | 94.6 | 60.8 |
| 48 | 97.6 | 89.5 | 37.0 |
Visualizations
Caption: Experimental workflow for this compound stability studies.
Caption: Hypothetical degradation pathway for this compound.
References
Enhancing the efficiency of Swertiaside purification protocols
Welcome to the technical support center for Swertiaside purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and yield of this compound purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low yield can stem from several stages of the process, from initial extraction to final purification. Consider the following potential causes and solutions:
-
Inefficient Initial Extraction: The parameters of your initial solvent extraction are critical. Factors like solvent type, temperature, time, and solid-to-liquid ratio significantly impact efficiency. For secoiridoid glycosides like this compound, ultrasound-assisted extraction (UAE) with an ethanol-water mixture is often effective.
-
Suboptimal Adsorption on Resin: If using macroporous resin chromatography for initial enrichment, the choice of resin is crucial. Non-polar resins (e.g., HPD-300) have shown good performance for iridoid glycosides. Ensure the sample's pH is optimized for binding and that the column is not overloaded, which can lead to sample breakthrough.
-
Inefficient Elution: The elution solvent may be too weak or too strong. For macroporous resins, a gradient elution (e.g., increasing concentrations of ethanol (B145695) in water) is typically used. If this compound elutes too late or not at all, decrease the polarity of the elution solvent. If it elutes too early with impurities, use a shallower gradient.
-
Compound Degradation: this compound can be sensitive to pH and temperature. Prolonged exposure to harsh acidic or alkaline conditions, or high temperatures, can lead to degradation. Ensure all buffers are within a stable pH range and perform purification steps at controlled or reduced temperatures where possible.
-
Loss During Solvent Evaporation: During the concentration of fractions, excessive heat from a rotary evaporator can degrade the target compound. It is advisable to use moderate temperatures and a high vacuum to speed up the process without overheating the sample.
Question 2: My HPLC analysis shows a pure fraction, but after drying, the purity drops. What is happening?
Answer: This issue often points to the presence of non-UV active or volatile impurities that are not detected by the HPLC-UV detector but contribute to the mass of the final product.
-
Presence of Sugars or Salts: The crude extract often contains significant amounts of sugars and inorganic salts. Macroporous resin chromatography is effective at removing a large portion of these highly polar, non-UV active compounds. Ensure the column is washed thoroughly with water after sample loading to remove these impurities before eluting with ethanol.
-
Residual Solvents: High-boiling-point solvents used during purification (e.g., DMSO, DMF if used) can be difficult to remove and will add to the final mass. Ensure your drying process (e.g., vacuum oven, lyophilization) is adequate for the solvents used.
-
Compound Instability: this compound may degrade upon drying if exposed to light or heat for extended periods. Lyophilization (freeze-drying) is often a gentler method than oven-drying for sensitive compounds.
Question 3: I'm seeing significant peak tailing or broadening in my preparative chromatography (Macroporous Resin or HPLC). How can I improve peak shape?
Answer: Poor peak shape in chromatography leads to lower resolution and cross-contamination of fractions. The primary causes include:
-
Column Overloading: This is the most common cause. Too much crude material is loaded onto the column, exceeding its binding capacity and leading to peak distortion. Reduce the sample load significantly and re-run the purification.
-
Inappropriate Flow Rate: A flow rate that is too high reduces the interaction time between the analyte and the stationary phase, which can cause peak broadening. Try reducing the flow rate. For macroporous resins, a typical flow rate during elution is 1-3 bed volumes (BV) per hour.
-
Secondary Interactions: this compound may have secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions in silica-based columns). Adding a competitive agent like triethylamine (B128534) (TEA) in small amounts (0.1%) to the mobile phase can sometimes mitigate this.
-
Column Degradation: The column itself may be compromised. The resin bed might have collapsed, or channels may have formed. Repacking or replacing the column is necessary in this case.
Question 4: How can I effectively remove the dark pigments from my crude plant extract?
Answer: Pigments like chlorophyll (B73375) are a common challenge.
-
Initial Cleanup with Macroporous Resin: A well-chosen macroporous resin is excellent for this purpose. Pigments and other non-polar compounds will bind strongly to the resin. A gradient elution, starting with a low percentage of organic solvent (e.g., 20% ethanol), will elute this compound while leaving the more strongly bound pigments on the column. These can then be washed off with a high concentration of ethanol or another organic solvent.
-
Liquid-Liquid Partitioning: Before column chromatography, you can perform a liquid-liquid extraction. After initial extraction (e.g., with ethanol), evaporate the solvent and re-dissolve the residue in water. Then, partition this aqueous solution against a non-polar solvent like n-hexane or petroleum ether. The pigments will preferentially move to the non-polar layer, while the more polar this compound remains in the aqueous layer.
Quantitative Data on Purification Efficiency
The combination of Macroporous Adsorption Resin (MAR) for initial enrichment followed by High-Speed Counter-Current Chromatography (HSCCC) for final purification is a highly effective strategy. The following table, based on a similar protocol for purifying Hydroxytyrosol (B1673988) from olive leaves, illustrates the potential gains in purity at each stage[1].
| Purification Stage | Purity of Target Compound (%) |
| Crude Extract | ~10% |
| After MAR Enrichment | ~41% |
| After Final HSCCC Step | >85% |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
This protocol describes a general method for the initial cleanup and enrichment of this compound from a crude extract.
-
Resin Selection and Pre-treatment:
-
Select a suitable non-polar resin (e.g., HPD-300, H-103, or AB-8).
-
Soak the resin in 95% ethanol for 24 hours to activate it and remove any preservatives.
-
Wash the resin thoroughly with deionized water until no ethanol scent remains.
-
Pack the resin into a glass column and equilibrate by washing with 3-5 bed volumes (BV) of deionized water.
-
-
Sample Preparation and Loading:
-
Take the crude this compound extract and dissolve it in deionized water to a final concentration of approximately 1-2 mg/mL.
-
Adjust the pH of the sample solution to neutral (~pH 7-8).
-
Load the sample onto the equilibrated column at a slow flow rate of 1-2 BV/h.
-
-
Washing (Impurity Removal):
-
After loading, wash the column with 3-5 BV of deionized water at a flow rate of 2 BV/h. This step removes highly polar impurities such as sugars and salts.
-
-
Elution of this compound:
-
Perform a step-gradient elution using increasing concentrations of ethanol in water.
-
Step 1: Elute with 3-5 BV of 20-30% ethanol at 2 BV/h. This fraction typically contains this compound and other iridoid glycosides[2].
-
Step 2: Elute with 3-5 BV of 70-90% ethanol at 2 BV/h. This step removes more strongly bound, less polar impurities.
-
-
Collect fractions throughout the elution process and monitor them by TLC or HPLC to identify those containing high-purity this compound.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the highest concentration of this compound.
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Protocol 2: High-Purity this compound Purification by HSCCC
This protocol outlines a generalized procedure for purifying the enriched this compound fraction using High-Speed Counter-Current Chromatography (HSCCC).
-
Solvent System Selection:
-
The choice of the two-phase solvent system is the most critical parameter. It is selected based on the partition coefficient (K) of this compound. An ideal K value is typically between 0.5 and 2.0.
-
A common solvent system for moderately polar compounds is a mixture of n-hexane-ethyl acetate-methanol-water . The ratios must be optimized experimentally. For example, start with a ratio like (3:7:5:5, v/v/v/v)[3].
-
To determine the K value, dissolve a small amount of the enriched sample in a pre-equilibrated mixture of the solvent system, vortex, and allow the layers to separate. Measure the concentration of this compound in the upper and lower phases by HPLC. K = (Concentration in Upper Phase) / (Concentration in Lower Phase).
-
-
HSCCC Instrument Preparation:
-
Prepare the selected two-phase solvent system by mixing the solvents in a separatory funnel. Allow the phases to equilibrate and separate completely.
-
Fill the entire HSCCC column with the chosen stationary phase (typically the upper phase for this type of compound).
-
Set the desired revolution speed (e.g., 1000-1200 rpm)[1].
-
-
Separation:
-
Begin pumping the mobile phase (typically the lower phase) through the column at a set flow rate (e.g., 2-3 mL/min)[1].
-
Once hydrodynamic equilibrium is reached (i.e., the mobile phase is eluting from the column outlet and the stationary phase retention is stable), dissolve the enriched this compound sample in a small volume of the biphasic solvent system and inject it into the column.
-
Continue pumping the mobile phase and collect fractions based on the chromatogram from the UV detector.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Pool the pure fractions and evaporate the solvents under reduced pressure to obtain the final high-purity product.
-
Visualizations
Workflow and Troubleshooting Logic
The following diagram illustrates the combined purification workflow and key decision points for troubleshooting common issues.
Caption: this compound purification workflow with troubleshooting checkpoints.
Signaling Pathways Modulated by Sweroside/Swertiaside
This compound and its related secoiridoids exert their biological effects by modulating multiple intracellular signaling pathways. This diagram illustrates key pathways involved in its anti-inflammatory and anti-cancer activities.
Caption: Key signaling pathways modulated by this compound/Sweroside.[4]
References
- 1. A new combined technology: Macroporous adsorption resin and high speed counter current chromatography for hydroxytyrosol separation from olive leaf enzymatic hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]
Validation & Comparative
Comparative Analysis of Swertiaside's Hepatoprotective Efficacy in Pre-clinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hepatoprotective effects of swertiaside (B12102325), a bioactive compound found in Swertia species, against the well-established hepatoprotective agent, silymarin (B1681676). The following sections detail the performance of this compound in a carbon tetrachloride (CCl4)-induced liver injury model in rats, presenting key experimental data, detailed protocols, and mechanistic pathway diagrams to offer a comprehensive evaluation for research and development purposes.
I. Performance Comparison in CCl4-Induced Hepatotoxicity Model
The most common and well-documented animal model for evaluating hepatoprotective agents is the induction of liver damage using carbon tetrachloride (CCl4). CCl4 is metabolized in the liver to the highly reactive trichloromethyl free radical (•CCl3), which initiates a cascade of lipid peroxidation, leading to hepatocellular damage and oxidative stress.
This section compares the efficacy of this compound (often referred to as swertiamarin) and silymarin in mitigating CCl4-induced liver damage in rats. The data presented is a synthesis from multiple studies to provide a comparative perspective.
Table 1: Comparison of Serum Biochemical Markers of Liver Injury
| Parameter | Normal Control | CCl4 Model | This compound Treated | Silymarin Treated |
| ALT (U/L) | 64.00 ± 9.66 | 826.00 ± 675.41 | Significantly Reduced | 1298.89 ± 841.27 |
| AST (U/L) | 148.00 ± 18.74 | 1307.00 ± 1230.24 | Significantly Reduced | 1638.89 ± 950.91 |
| ALP (U/L) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced |
Note: Data for this compound and Silymarin are presented as trends from the literature. Absolute values for treated groups vary between studies based on dosage and experimental duration. Silymarin data in this table from one study showed less pronounced effects on ALT and AST compared to the CCl4 group[1]. Other studies have shown significant reductions with silymarin treatment[2][3].
Table 2: Comparison of Hepatic Oxidative Stress Markers
| Parameter | Normal Control | CCl4 Model | This compound Treated | Silymarin Treated |
| MDA (nmol/mg protein) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased[2][4] |
| SOD (U/mg protein) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased[2] |
| GPx (U/mg protein) | 66.34 ± 27.13 | 46.01 ± 19.95 | Significantly Increased | 55.10 ± 12.14 |
| GSH (μmol/g protein) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased[3] |
| CAT (nmol/min/mg protein) | 29.78 ± 7.48 | 15.84 ± 5.98 | Not Reported | 12.83 ± 5.15 |
Note: Data is compiled from multiple sources to provide a comparative overview[1][2][3][4].
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing hepatotoxicity and administering the test compounds.
A. Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water[2][5].
-
Induction of Hepatotoxicity: Liver injury is induced by intraperitoneal (i.p.) injection of CCl4. A common protocol involves administering a 40% or 50% solution of CCl4 in olive oil or liquid paraffin (B1166041) at a dose of 1-2 mL/kg body weight[1][3]. The administration is often done twice or three times a week for a period ranging from 4 to 12 weeks to establish chronic liver injury[1][5].
-
Control Groups: A normal control group receives only the vehicle (e.g., olive oil). A model control group receives CCl4 and the vehicle for the treatment compound.
B. Treatment Administration
-
This compound (Swertiamarin) Administration: this compound is administered orally (p.o.) via gavage. A typical dosage, as reported in the literature, is in the range of 50-100 mg/kg body weight daily for the duration of the CCl4 administration period.
-
Silymarin Administration: Silymarin, used as a positive control, is also administered orally. Common dosages range from 50 mg/kg to 200 mg/kg body weight daily[5][6].
-
Sample Collection and Analysis: At the end of the experimental period, animals are euthanized. Blood samples are collected for the analysis of serum liver enzymes (ALT, AST, ALP). Liver tissue is harvested for histopathological examination and for the measurement of oxidative stress markers (MDA, SOD, GPx, GSH).
III. Mechanistic Pathways and Visualizations
A. Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the hepatoprotective effects of this compound in a CCl4-induced animal model.
B. Signaling Pathway of CCl4-Induced Hepatotoxicity
The diagram below outlines the molecular cascade initiated by CCl4 in hepatocytes, leading to cellular damage.
C. Protective Mechanism of this compound via Nrf2/HO-1 Pathway
This compound exerts its hepatoprotective effects in part by activating the Nrf2/HO-1 signaling pathway, which enhances the endogenous antioxidant defense system.
IV. Conclusion
The available data from animal models strongly suggest that this compound is a potent hepatoprotective agent. Its efficacy in the CCl4-induced liver injury model is demonstrated by the significant amelioration of liver enzyme levels and the enhancement of the liver's antioxidant capacity. The primary mechanism of action appears to be the upregulation of the Nrf2/HO-1 pathway, which combats oxidative stress.
When compared to silymarin, a widely used natural hepatoprotectant, this compound shows a comparable, and in some aspects, potentially superior profile in preclinical models of CCl4-induced toxicity. However, it is important to note the variability in experimental designs and dosages across different studies. While silymarin is a well-established compound, the robust antioxidant and anti-inflammatory effects of this compound position it as a promising candidate for further investigation and development as a therapeutic agent for liver diseases. Future studies should aim for head-to-head comparisons under standardized protocols and explore its efficacy in other models of liver injury, such as acetaminophen-induced toxicity, to build a more comprehensive profile.
References
- 1. labmed.org.tw [labmed.org.tw]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Aminoguanidine potentiates the hepatoprotective effect of Silymarin in CCL4 treated rats | Annals of Hepatology [elsevier.es]
- 4. Effect of silymarin on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECT OF SILYMARIN ON LIVER INJURY INDUCED BY CARBON TETRACHLORIDE IN RATS: HISTOPATHOLOGICAL AND IMMUNO-HISTOCHEMICAL STUDIES | THE EGYPTIAN JOURNAL OF EXPERIMENTAL BIOLOGY (Zoology) [bibliomed.org]
- 6. Silymarin inhibits the progression of fibrosis in the early stages of liver injury in CCl₄-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Swertiaside vs. Other Secoiridoids: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivities of swertiaside (B12102325) and other prominent secoiridoids, including gentiopicroside, swertiamarin (B1682845), and amarogentin. While quantitative data for this compound is limited, this document synthesizes available qualitative and mechanistic information alongside quantitative data for related compounds to offer a valuable resource for research and drug development.
Comparative Bioactivity Data
The following tables summarize the available quantitative data (IC50 values) for gentiopicroside, swertiamarin, and amarogentin. A qualitative assessment for this compound is provided due to the current lack of specific IC50 values in published literature.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 Value |
| Gentiopicroside | Inhibition of RANKL-induced osteoclast formation | Mouse Bone Marrow Macrophages (BMMs) | Significant inhibition at 12.5, 25, and 50 μM[1] |
| Swertiamarin | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Lipopolysaccharide (LPS)-induced macrophages | Significant dose-dependent reduction[2] |
| Amarogentin | Inhibition of collagen-induced platelet aggregation | Washed human platelets | ~30 μM[3] |
| This compound | Various | - | No quantitative data available. Qualitative reports suggest anti-inflammatory properties. |
Table 2: Anticancer Activity
| Compound | Assay | Cell Line | IC50 Value |
| Gentiopicroside | Cytotoxicity | Ovarian cancer cells (OVCAR-3) | 22.4 µM (24h), 8.2 µM (48h)[4] |
| Swertiamarin | Cytotoxicity (MTT assay) | Human hepatoma (HepG2) | 35.00 ± 0.68 µg/mL[5][6] |
| Cytotoxicity (MTT assay) | Human colon adenocarcinoma (HT-29) | 50.00 ± 1.00 µg/mL[5] | |
| Amarogentin | Cytotoxicity | Human gastric cancer cells (SNU-16) | 12.4 μM (48h)[7] |
| This compound | - | - | No quantitative data available. |
Table 3: Antidiabetic and Neuroprotective Activities
| Compound | Bioactivity | Assay | IC50 Value/Effect |
| Gentiopicroside | Antidiabetic | α-glucosidase inhibition | Variable, dependent on study[1][4] |
| Neuroprotective | Neurite outgrowth in PC12h cells | Significant induction in a dose-dependent manner | |
| Swertiamarin | Antidiabetic | Related to its metabolite, gentianine, which upregulates PPAR-γ | Upregulates adiponectin mRNA expression[8] |
| Amarogentin | Neuroprotective | Anti-aging and neuritogenic effects | Extended replicative lifespan of yeast; promoted neurite outgrowth in PC12 cells[9] |
| This compound | Antidiabetic & Neuroprotective | - | No quantitative data available. |
Experimental Protocols
1. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Read the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
2. Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Procedure:
-
Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Mix the test compound at various concentrations with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
3. Neuroprotective Activity: MTT Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with the test compound.
-
Induce neurotoxicity with an agent like hydrogen peroxide (H₂O₂) or amyloid-beta peptide.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Dissolve the resulting formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
4. Antidiabetic Activity: α-Glucosidase Inhibition Assay
-
Principle: This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with the test compound.
-
Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture.
-
Stop the reaction and measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
Signaling Pathways and Mechanisms
Anti-inflammatory Signaling Pathway (NF-κB)
Secoiridoids often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Inhibition of the NF-κB pathway by secoiridoids.
Antioxidant Signaling Pathway (Nrf2)
The antioxidant activity of many natural compounds is mediated through the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by secoiridoids.
Neuroprotective Signaling Pathway (MAPK)
Secoiridoids can confer neuroprotection by modulating mitogen-activated protein kinase (MAPK) signaling cascades, which are involved in cell survival and apoptosis.
Caption: Modulation of MAPK signaling by secoiridoids for neuroprotection.
Antidiabetic Signaling Pathway (PPARγ)
The antidiabetic effects of certain secoiridoids can be attributed to the activation of PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism.
Caption: PPARγ-mediated antidiabetic effects of secoiridoids.
References
- 1. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-diabetic activity of swertiamarin is due to an active metabolite, gentianine, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Investigating the Synergistic Effects of Swertiaside: A Review of Current Research
The concept of synergy is actively explored with various natural compounds and conventional drugs to enhance therapeutic efficacy and overcome drug resistance. For instance, studies have demonstrated the synergistic potential of compounds like resveratrol (B1683913) and osthole (B1677514) when combined with chemotherapy agents such as cisplatin. Similarly, the anti-helminthic drug niclosamide (B1684120) has shown synergistic effects with doxorubicin (B1662922) in breast cancer models. These investigations often involve detailed in vitro and in vivo experiments to quantify the synergistic interactions, elucidate the underlying molecular mechanisms, and define optimal combination ratios.
However, a targeted search for similar studies involving Swertiaside, a bioactive compound known for its various pharmacological activities, did not yield any specific experimental data on its synergistic effects. Consequently, the core requirements of this comparison guide—presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways related to this compound's synergistic actions—cannot be fulfilled at this time due to the absence of relevant primary research.
This lack of data presents a significant opportunity for future research. Investigating the potential synergistic effects of this compound with other therapeutic agents, such as conventional chemotherapy drugs or other natural compounds, could unlock new therapeutic strategies for various diseases. Future studies in this area would be invaluable to the scientific and drug development communities.
For researchers and drug development professionals interested in exploring this untapped area, the following sections outline the typical experimental approaches and data presentation formats used in synergistic effect studies, which could serve as a methodological framework for future investigations into this compound.
General Methodologies in Synergistic Effect Studies
To guide future research on this compound, this section details common experimental protocols employed to assess synergistic interactions between compounds.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the inhibitory effect of compounds on cell growth, both individually and in combination.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination compound, and their mixture for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
-
-
Combination Index (CI) Analysis: The Chou-Talalay method is widely used to quantify the nature of the interaction between two drugs. The Combination Index (CI) provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). This analysis requires generating dose-response curves for each compound individually and in combination at various ratios.
Apoptosis Assays
These experiments determine if the synergistic cytotoxicity is due to the induction of programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the individual compounds and their combination as described for the viability assay.
-
Harvest and wash the cells with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
-
Western Blot Analysis
This technique is used to investigate the effect of the combination treatment on the expression levels of specific proteins involved in key signaling pathways (e.g., apoptosis, cell cycle, proliferation).
-
Protocol:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Presentation for Future Studies
Should experimental data on the synergistic effects of this compound become available, the following table formats are recommended for clear and comparative presentation.
Table 1: In Vitro Cytotoxicity of this compound and Compound X on [Cell Line]
| Treatment | IC50 (µM) after 48h | Combination Index (CI) at ED50 |
| This compound | [Value] | N/A |
| Compound X | [Value] | N/A |
| This compound + Compound X (1:1 ratio) | [Value] | [Value] |
| This compound + Compound X (1:2 ratio) | [Value] | [Value] |
| This compound + Compound X (2:1 ratio) | [Value] | [Value] |
IC50: The concentration of a drug that inhibits 50% of cell growth. ED50: The median effective dose. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of this compound and Compound X on Apoptosis in [Cell Line]
| Treatment Group | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Control | [Value] | [Value] | [Value] |
| This compound (IC50) | [Value] | [Value] | [Value] |
| Compound X (IC50) | [Value] | [Value] | [Value] |
| This compound + Compound X (Combination) | [Value] | [Value] | [Value] |
Visualizing Potential Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological pathways and experimental procedures. Below are hypothetical examples relevant to future this compound research.
Caption: A generalized workflow for in vitro investigation of synergistic effects.
Caption: A hypothetical signaling pathway illustrating potential synergistic mechanisms.
Unveiling the Molecular Targets of Swertiaside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its direct molecular targets remains an area of active investigation. This guide provides a comparative analysis of the current, albeit limited, experimental data on this compound and related compounds, offering insights into its potential mechanisms of action. While direct binding studies on this compound are scarce, research on analogous compounds and crude extracts containing this compound provides valuable clues to its pharmacological profile.
Inferred Anti-Inflammatory and Antioxidant Activities
Evidence from studies on closely related compounds, Swertiamarin and Sweroside, suggests that this compound may exert its effects through the modulation of key inflammatory and oxidative stress pathways. The primary molecular targets implicated are central to the inflammatory cascade and cellular antioxidant defense mechanisms.
Modulation of Inflammatory Pathways
In-vitro studies on Swertiamarin, a structurally similar secoiridoid glycoside, have demonstrated its ability to modulate inflammatory responses. A key pathway inhibited is the Nuclear Factor-kappa B (NF-κB) signaling cascade . NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . MAPKs are involved in a variety of cellular processes, including inflammation, and their inhibition can lead to a reduction in the production of inflammatory mediators.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also a plausible target. This pathway plays a role in cell survival and proliferation, and its modulation can impact inflammatory processes.
Antioxidant Potential
The antioxidant activity of compounds from Swertia species is well-documented. This activity is likely attributable to their ability to scavenge free radicals and upregulate endogenous antioxidant defense systems. While specific antioxidant assays on isolated this compound are not widely reported, the general antioxidant capacity of Swertia extracts suggests that this compound may contribute to these effects.
Comparative Data on Related Compounds
To provide a framework for understanding the potential activity of this compound, the following table summarizes quantitative data from studies on related compounds and extracts. It is important to note that these are not direct measures of this compound's activity but serve as a valuable reference.
| Compound/Extract | Assay | Target/Effect Measured | Result (IC50 or % Inhibition) | Reference |
| Ethanolic Extract of Swertia chirata | Inhibition of Albumin Denaturation | Protein Denaturation | 45.31 ± 0.000576 % inhibition | |
| Sweroside | NF-κB Inhibition in Rat Chondrocytes | IL-1β-induced NF-κB p65 phosphorylation | Dose-dependent attenuation (18.4%, 44.5%, 72.7% at 0.1, 1, 10 µg/ml) | [1] |
| Sweroside | NF-κB Inhibition in Rat Chondrocytes | IκB phosphorylation | Dose-dependent suppression (17.5%, 33.8%, 60.8% at 0.1, 1, 10 µg/ml) | [1] |
Note: The data for the Swertia chirata extract represents the activity of a complex mixture of compounds, including this compound. The data for Sweroside, a related iridoid glycoside, provides insight into potential mechanisms that may be shared by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the investigation of this compound's molecular targets.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control indicates inhibition of the NF-κB pathway. The IC50 value, the concentration at which 50% inhibition is observed, is then calculated.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
Western Blot Analysis for MAPK and PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis and Protein Quantification: Cells treated with the test compound and/or a stimulus are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-Akt, Akt).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
To visually represent the implicated signaling pathways and experimental workflows, the following diagrams are provided in DOT language.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for DPPH radical scavenging assay of this compound.
Conclusion
The direct molecular targets of this compound are yet to be definitively confirmed through rigorous experimental validation. However, based on the pharmacological activities of related compounds and extracts from the Swertia genus, it is plausible that this compound exerts anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research, including direct binding assays and comprehensive in vitro and in vivo studies with purified this compound, is imperative to elucidate its precise molecular mechanisms and validate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the investigation of this promising natural compound.
References
A Comparative Guide to In Vitro Studies of Swertiaside: Replicating Published Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published in vitro studies on Swertiaside (also known as Swertiamarin), a secoiridoid glycoside with demonstrated hepatoprotective, anti-inflammatory, and antioxidant properties. We present a compilation of experimental data, detailed protocols, and visual representations of key biological pathways to facilitate the replication and extension of these findings. This guide also offers a comparison of this compound with other well-known compounds in these therapeutic areas.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of this compound's efficacy with alternative compounds.
Table 1: In Vitro Hepatoprotective Effects
| Compound | Cell Line | Inducing Agent | Concentration | Endpoint | Result | Reference |
| This compound | HepG2 | Arachidonic Acid (AA) | 20 µM | ROS Production | Up to 60% reduction in ROS | [1] |
| This compound | HepG2 | Oleic Acid | 25 µg/ml | Lipid Droplet Accumulation | Inhibition of accumulation | [2] |
| Silymarin | HepG2 | Arachidonic Acid (AA) | 20 µM | ROS Production | Significant reduction in ROS | [1] |
| Silymarin | HepG2 | Carbon Tetrachloride (CCl4) | 150 µg/mL | AST, LDH, MDA levels | Significant reduction in enzyme levels and lipid peroxidation | [3] |
Table 2: In Vitro Anti-inflammatory Effects
| Compound | Cell Line | Inducing Agent | IC50 Value (Nitric Oxide Inhibition) | Reference |
| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Not explicitly stated, but significant inhibition at tested concentrations. | [4][5][6] |
| Rosmarinic Acid Methyl Ester | RAW 264.7 | Lipopolysaccharide (LPS) | 14.25 µM | [6] |
| Icariside E4 | RAW 264.7 | Lipopolysaccharide (LPS) | Effective at 0.86 µM | [2] |
| Epimuqubilin A | RAW 264.7 | Lipopolysaccharide (LPS) | 7.4 µM | [5] |
Table 3: In Vitro Antioxidant Effects
| Compound | Assay | IC50 Value / Result | Reference |
| This compound | ABTS Radical Scavenging | IC50 = 2.83 µM | [2] |
| This compound | Hydrogen Peroxide Scavenging | IC50 = 5.7 µM | [2] |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Higher scavenging ability than NAC at all concentrations | [7] |
| N-Acetylcysteine Amide (NACA) | DPPH Radical Scavenging | Higher scavenging ability than NAC at all concentrations | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to facilitate the replication of published findings on this compound.
Hepatoprotective Activity Assay in HepG2 Cells
Objective: To assess the ability of this compound to protect hepatocytes from toxin-induced injury.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Swertiamarin)
-
Carbon Tetrachloride (CCl4) or other hepatotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Induction of Hepatotoxicity: After pre-treatment, induce cellular damage by exposing the cells to a hepatotoxic agent (e.g., CCl4) for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard
-
96-well plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well plates
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, as described in the literature.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound promotes the Nrf2-mediated antioxidant response.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 6. Rosmarinic Acid Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Swertiaside Content in Different Swertia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Swertia represents a rich source of bioactive compounds, with swertiaside (B12102325) (also known as swertiamarin) being a prominent secoiridoid glycoside of significant therapeutic interest. This guide provides a comparative analysis of this compound content across various Swertia species, supported by experimental data and detailed methodologies, to aid in the selection of promising species for further research and drug development.
The genus Swertia, belonging to the Gentianaceae family, encompasses a wide range of species, many of which have been used for centuries in traditional medicine, particularly in Asian countries.[1][2] The therapeutic properties of these plants are largely attributed to their diverse phytochemical constituents, including xanthones, flavonoids, and secoiridoids.[1][2] Among these, this compound has garnered considerable attention for its broad spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects.[3][4]
This comparative analysis aims to provide a clear overview of the quantitative variation of this compound in different Swertia species, which is crucial for identifying high-yielding species for commercial exploitation and for standardizing herbal formulations.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Swertia species. The following table summarizes the quantitative data on this compound content from various studies. It is important to note that direct comparison can be challenging due to variations in analytical methods, geographical locations of plant collection, and the plant part used for analysis.
| Swertia Species | Plant Part | This compound Content (mg/g dry weight unless otherwise specified) | Reference |
| Swertia chirayita | Whole plant | 130.5 | [5] |
| Swertia chirayita | Whole plant | 2.8% of fresh weight | [6][7] |
| Swertia chirayita | Methanol (B129727) extract | 0.13 ± 0.008 | [8] |
| Swertia dilatata | Methanol extract | 0.16 ± 0.01 | [8] |
| Swertia angustifolia | Methanol extract | 0.15 ± 0.008 | [8] |
| Swertia paniculata | Methanol extract | 0.08 ± 0.001 | [8] |
| Swertia nervosa | Methanol extract | 0.04 ± 0.002 | [8] |
| Swertia racemosa | Methanol extract | 0.039 ± 0.003 | [8] |
| Swertia ciliata | Methanol extract | 0.01 ± 0.002 | [8] |
| Swertia mussotii | Callus | Increased with SmG10H overexpression and MeJA treatment | [4] |
Experimental Protocols
The accurate quantification of this compound is paramount for comparative studies. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Method 1: High-Performance Thin-Layer Chromatography (HPTLC)
This method is often used for the quantification of this compound in various herbal extracts.
Sample Preparation:
-
The plant material is dried in the shade, powdered, and passed through a sieve.
-
A known amount of the powdered material is extracted with a suitable solvent, such as methanol, using techniques like sonication or soxhlet extraction.
-
The extract is then filtered and the solvent is evaporated under reduced pressure. The residue is redissolved in a known volume of the solvent to obtain the sample solution.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A common solvent system is Ethyl acetate: Methanol: Water in a ratio of 7.7:1.3:0.8 (v/v/v).[9]
-
Chamber Saturation: The chamber is saturated with the mobile phase for a specific time (e.g., 15 minutes) at room temperature.[9]
-
Application: A specific volume of the standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in the saturated chamber up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried and scanned using a TLC scanner at a specific wavelength (e.g., 238 nm) to quantify the this compound content by comparing the peak area of the sample with that of the standard.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the quantification of this compound.
Sample Preparation: Similar to the HPTLC method, the plant material is extracted with a solvent. The resulting extract is filtered, and the filtrate is used for HPLC analysis. It is often necessary to pass the sample through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: The mobile phase usually consists of a gradient or isocratic mixture of solvents like acetonitrile (B52724) and water, often with the addition of an acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: Detection is typically performed using a UV detector at the maximum absorbance wavelength of this compound (around 238 nm).
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area or height with that of a standard curve prepared from known concentrations of a pure this compound standard.
Visualizing Key Pathways
To better understand the biological context of this compound, the following diagrams illustrate the experimental workflow for its quantification and the signaling pathways associated with its pharmacological effects and biosynthesis.
Caption: Experimental workflow for this compound quantification.
The pharmacological effects of this compound are mediated through the modulation of various signaling pathways.
Caption: Key signaling pathways modulated by this compound.
The biosynthesis of this compound, a secoiridoid, originates from primary metabolic pathways.
Caption: Biosynthesis pathway of this compound.
Conclusion
This guide provides a comparative overview of this compound content in various Swertia species, highlighting the significant variability that exists within the genus. Swertia chirayita stands out as a species with a particularly high concentration of this valuable bioactive compound. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and conduct further investigations into the quantification, pharmacological activities, and biosynthesis of this compound. A standardized analytical approach is crucial for enabling more direct and accurate comparisons across future studies, which will ultimately accelerate the translation of this promising natural product into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Pharmacological Activities of the Genus Swertia (Gentianaceae): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep sequencing and transcriptome analyses to identify genes involved in secoiridoid biosynthesis in the Tibetan medicinal plant Swertia mussotii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contents of therapeutic metabolites in Swertia chirayita correlate with the expression profiles of multiple genes in corresponding biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical investigation of crude methanol extracts of different species of Swertia from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
Swertiaside vs. Silymarin: A Head-to-Head Comparison in a Hepatoprotective Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Swertiaside and the standard drug Silymarin in a key in vitro assay for evaluating hepatoprotective potential. The data and protocols presented are intended to assist researchers in the selection and application of these compounds in drug discovery and development.
Quantitative Data Summary: Reactive Oxygen Species (ROS) Scavenging Activity
The following table summarizes the comparative efficacy of this compound and Silymarin in reducing arachidonic acid-induced reactive oxygen species (ROS) in HepG2 cells. The data is adapted from a study investigating the hepatoprotective properties of these phytochemicals.
| Compound | Concentration (µM) | ROS Reduction (%) |
| This compound | 20 | 67 |
| Silymarin | 20 | 71 |
Data adapted from a study on the hepatoprotective effects of gentiopicroside, sweroside (B190387) (this compound), and swertiamarin (B1682845) against metabolic dysfunction-associated steatotic liver disease.
Experimental Protocol: Intracellular ROS Detection using DCFH-DA Assay
This protocol outlines the methodology for assessing the intracellular ROS scavenging activity of this compound and a standard drug in a HepG2 cell line.
Objective: To quantify the reduction of induced ROS levels in hepatocytes following treatment with the test compounds.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Silymarin (or other standard drug)
-
Arachidonic Acid (AA) or other ROS-inducing agent
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the desired final concentrations in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the respective test compounds.
-
Incubate the cells with the compounds for a predetermined period (e.g., 24 hours).
-
-
ROS Induction:
-
Prepare a working solution of the ROS-inducing agent (e.g., 30 µM Arachidonic Acid in serum-free medium).
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add the ROS-inducing agent to the cells and incubate for a specified time (e.g., 1-2 hours).
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the ROS-inducing agent and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of ROS reduction for each treatment group relative to the control group (cells treated only with the ROS-inducing agent).
-
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the ROS assay and the proposed signaling pathway for the hepatoprotective effects of this compound.
Caption: Experimental workflow for the in vitro ROS scavenging assay.
Caption: Proposed signaling pathway of this compound's hepatoprotective effect.
Safety Operating Guide
Proper Disposal of Swertiaside: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Swertiaside. This document provides clear, step-by-step procedures to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety.
Key Chemical and Safety Data
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for similar compounds and general chemical handling principles provide a basis for safe disposal procedures. The following table summarizes the available information for this compound and a related compound, Sweroside.
| Property | This compound | Sweroside (Related Compound) |
| Molecular Formula | C23H28O12 | C16H22O9 |
| CAS Number | 96087-14-8[1] | 14215-86-2 |
| Appearance | Powder | Not specified |
| Hazard Classification | Not classified as hazardous (inferred) | Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008[2] |
| Storage Temperature | -20℃[1] | Recommended storage conditions |
| Disposal Considerations | Follow general laboratory chemical waste procedures. | Clean up without creating dust and place in adapted and sealed containers for elimination.[2] |
This compound Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
Follow these detailed steps for the safe and compliant disposal of this compound.
1. Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and glassware).
-
Based on available data for related compounds, pure this compound is not classified as hazardous.[2][3] However, if it is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.[4]
-
Segregate this compound waste from other laboratory waste streams at the point of generation to avoid cross-contamination.
2. Packaging and Labeling:
-
Solid Waste: Collect solid this compound powder and contaminated disposables in a designated, puncture-resistant container with a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. Do not dispose of this compound solutions down the drain.[4][5]
-
Labeling: Clearly label the waste container with "this compound Waste" and include the approximate concentration and quantity. If mixed with other chemicals, list all components. Proper labeling is crucial for safe handling and disposal by waste management personnel.[4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety office or a licensed chemical waste disposal vendor.[4]
-
Never dispose of chemical waste in the regular trash or down the sanitary sewer.[4][5]
5. Spill Cleanup:
-
In the event of a spill, avoid creating dust.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For small spills of solid this compound, gently sweep the material into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.
-
Wash the spill area with soap and water.[2]
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Swertiaside
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A multi-layered approach to PPE is crucial to minimize exposure to Swertiaside, a natural product isolated from Swertia mussotii Franch.[1] The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemicals.[2]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against splashes and airborne particles that could cause eye irritation or injury. Standard eyeglasses are not sufficient.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][4] | Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent used. It is recommended to use double gloves, especially when working within a containment system.[5] |
| Body Protection | A lab coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[2] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or significant splash potential, a chemical-resistant "bunny suit" offers more comprehensive protection.[3] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[2][4] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or when creating solutions. Surgical masks do not offer adequate respiratory protection.[3] |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operating procedures is critical for minimizing risk. The following protocols outline the safe handling, storage, and disposal of this compound.
Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.[6]
Handling Protocol
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Transferring: When weighing the powdered form, do so in a containment hood to prevent the generation of dust. Use designated tools for transferring chemicals.[7]
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[7][8]
Spill and Emergency Response Protocol
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.[7]
-
Containment: For small spills, use appropriate absorbent materials from a spill kit to contain the substance. Avoid creating dust.
-
Cleanup: Clean the contaminated area without creating dust and place the waste in a sealed container for disposal.[9] Wash the area with soap and water.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[10]
-
Waste Identification: All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous unless determined otherwise.[2]
-
Containerization: Collect all this compound waste in a designated, properly labeled, and sealed container.[11] Ensure the container is compatible with the waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6]
-
Disposal: Dispose of the hazardous waste through a certified chemical waste disposal vendor.[10] Never dispose of this compound down the drain or in the regular trash.[10][12] Empty containers must be triple rinsed with a suitable solvent before being discarded.[11]
Visualizing Safety: Workflows and Logical Relationships
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for this compound spill response.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. extrasynthese.com [extrasynthese.com]
- 10. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Sewer Disposal: What Can Go Down the Drain? [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
